molecular formula C9H3BrCl2IN B1381468 8-Bromo-4,5-dichloro-3-iodoquinoline CAS No. 1601205-38-2

8-Bromo-4,5-dichloro-3-iodoquinoline

Cat. No.: B1381468
CAS No.: 1601205-38-2
M. Wt: 402.84 g/mol
InChI Key: KPSKITWCKMTROQ-UHFFFAOYSA-N
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Description

8-Bromo-4,5-dichloro-3-iodoquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of bromine, chlorine, and iodine atoms in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 8-Bromo-4,5-dichloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. The introduction of halogen atoms can be achieved through halogenation reactions using appropriate halogenating agents. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), chlorination using chlorine or thionyl chloride, and iodination using iodine or iodinating reagents like iodine monochloride. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

8-Bromo-4,5-dichloro-3-iodoquinoline can undergo various types of chemical reactions, including:

Scientific Research Applications

8-Bromo-4,5-dichloro-3-iodoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-4,5-dichloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The exact molecular pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

8-Bromo-4,5-dichloro-3-iodoquinoline can be compared with other halogenated quinolines, such as:

  • 8-Bromoquinoline
  • 4,5-Dichloroquinoline
  • 3-Iodoquinoline

These compounds share similar structural features but differ in the number and position of halogen atoms. The unique combination of bromine, chlorine, and iodine in this compound makes it distinct and potentially more versatile in chemical reactions and applications .

Properties

IUPAC Name

8-bromo-4,5-dichloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl2IN/c10-4-1-2-5(11)7-8(12)6(13)3-14-9(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSKITWCKMTROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=C(C=N2)I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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